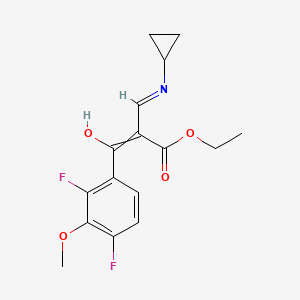
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an azetidinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Azetidinyl Substitution: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine and suitable leaving groups on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity to these targets, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Azetidin-3-yl)morpholine hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the azetidinyl group provides a distinct structural feature that can influence the compound’s biological activity and chemical reactivity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H10BrN3O |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-5-bromo-6-methoxypyrimidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-8-6(9)7(11-4-12-8)5-2-10-3-5/h4-5,10H,2-3H2,1H3 |
Clé InChI |
ZFAYEFKCNOSRES-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1Br)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


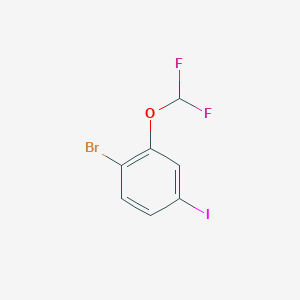
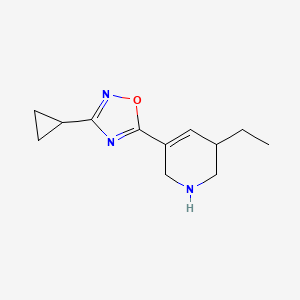
![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)




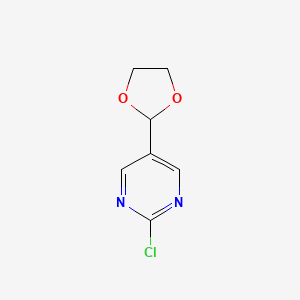
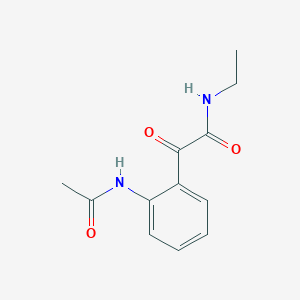


![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
